3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Immunostimulant Activity
3-Isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for its potential in immunostimulation. Research indicates that derivatives of this compound have shown immuno-stimulating activities, similar to the effects of isoprinosine in the delayed type hypersensitivity test (Gütschow, Drössler, & Leistner, 1995).
Synthesis and Structural Exploration
The compound has been a focus in the synthesis of novel heterocycle derivatives. Studies have reported the efficient synthesis of related compounds, exploring their structural, spectral, and computational properties. For instance, analysis of electronic structures and molecular electrostatic potential has been conducted to understand the reactivity of these derivatives (Ashraf et al., 2019).
Applications in Nucleoside Synthesis
This compound also plays a role in the synthesis of nucleosides. It has been used in the preparation of silylated derivatives, which are key intermediates in the synthesis of protected nucleosides and acyclic nucleoside analogs (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Biopharmaceutical Properties
The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a related group, has shown significant variation in biopharmaceutical properties. This diversity is reflected in their solubility values, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values, highlighting the compound's potential in drug development (Jatczak et al., 2014).
properties
IUPAC Name |
3-propan-2-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-5(2)11-8(12)7-6(3-4-14-7)10-9(11)13/h3-5H,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZVSJIUUXQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CS2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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